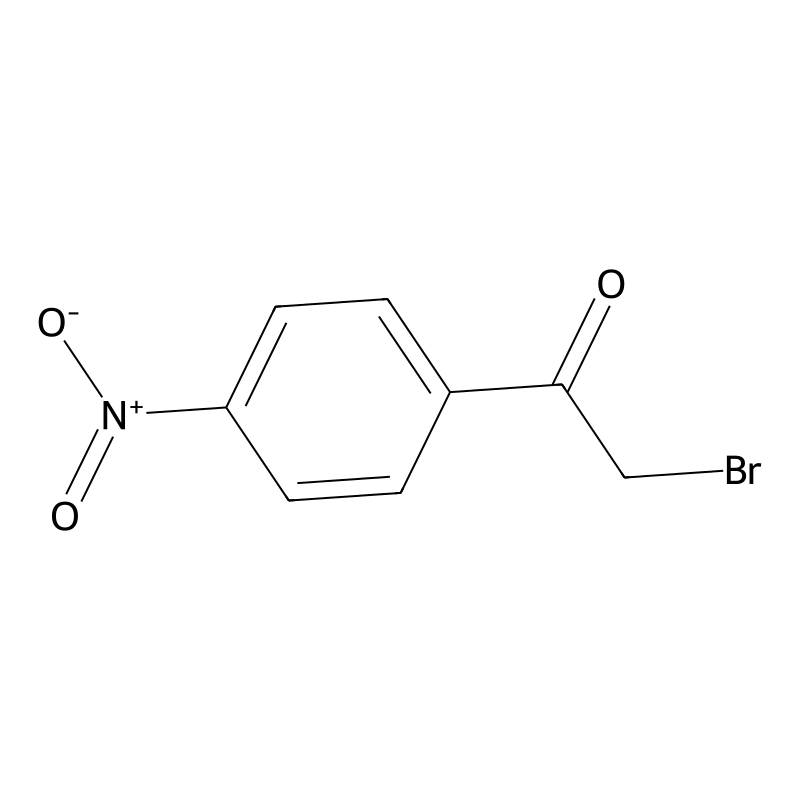2-Bromo-4'-nitroacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Modification of Methionine Residues in Alpha-Chymotrypsin
Scientific Field: Biochemistry
Application Summary: 2-Bromo-4’-nitroacetophenone is used in the modification of methionine residues in alpha-chymotrypsin
Organic Synthesis Materials
Scientific Field: Organic Chemistry
Pharmaceutical Intermediates
Scientific Field: Pharmaceutical Chemistry
Lifespan Extension in C. Elegans
Scientific Field: Biological Research
Application Summary: 2-Bromo-4’-nitroacetophenone has been found to extend the lifespan of the nematode C. .
Methods of Application: In the study, different concentrations of 2-Bromo-4’-nitroacetophenone were used to feed normal C. .
Results or Outcomes: It was found that 2-Bromo-4’-nitroacetophenone has an antioxidant effect and this effect is dependent on the Insulin pathway
pKa Study of Histidine-34 Imidazole
Scientific Field: Physical Chemistry
Application Summary: 2-Bromo-4’-nitroacetophenone was used to study the pKa of the histidine-34 imidazole.
Epoxide Hydrolase Inhibitor
Scientific Field: Biochemistry
Application Summary: 2-Bromo-4’-nitroacetophenone is an epoxide hydrolase inhibitor. Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.
Alkylating Agent
Application Summary: 2-Bromo-4’-nitroacetophenone is used as an alkylating agent, binding 10 isozymes of purified rat liver microsomal cytochrome P-450.
Inhibitor of Epoxide Hydrolase
Application Summary: 2-Bromo-4’-nitroacetophenone is an inhibitor of epoxide hydrolase. Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.
2-Bromo-4'-nitroacetophenone is an organic compound with the molecular formula and a molar mass of approximately 244.04 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to the aromatic ring of acetophenone. This compound appears as a yellow to orange crystalline powder and has a melting point ranging from 94°C to 99°C. Its structure includes an electrophilic carbonyl carbon, making it reactive in various
- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or phenols, resulting in the formation of new compounds.
- Alkylation: It acts as an alkylating agent, binding with various isozymes of cytochrome P-450, which are important in drug metabolism and synthesis .
Research indicates that 2-Bromo-4'-nitroacetophenone exhibits notable biological activities:
- Antioxidant properties: In studies involving the nematode Caenorhabditis elegans, it has been found to extend lifespan, potentially through its effects on the insulin signaling pathway.
- Enzyme inhibition: It acts as an inhibitor of epoxide hydrolases, enzymes that convert epoxides into dihydrodiols, which can have implications in drug metabolism and detoxification processes .
The synthesis of 2-Bromo-4'-nitroacetophenone typically involves the bromination of p-nitroacetophenone. The process includes:
- Reagents: p-Nitroacetophenone and bromine are used, often in chlorobenzene as a solvent.
- Procedure: Bromine is added dropwise to a mixture of p-nitroacetophenone and chlorobenzene at controlled temperatures (18°C initially, then raised to drive off hydrogen bromide).
- Post-treatment: The product is purified after the reaction is complete .
This compound finds utility in various fields:
- Organic synthesis: It serves as an intermediate for synthesizing other organic compounds.
- Pharmaceutical chemistry: It is used in the preparation of pharmaceuticals, including chloramphenicol .
- Biochemical research: Its role in modifying proteins and studying enzyme mechanisms makes it valuable in biochemistry.
Studies on the interactions of 2-Bromo-4'-nitroacetophenone have focused on its effects on biological systems, particularly its antioxidant properties and its role as an enzyme inhibitor. These interactions provide insights into its potential therapeutic applications and mechanisms of action within biological pathways .
Several compounds share structural or functional similarities with 2-Bromo-4'-nitroacetophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| p-Nitroacetophenone | Nitro group on acetophenone | Precursor for bromination |
| Acetophenone | Simple ketone structure | Lacks halogen or nitro substituents |
| 4-Bromoacetophenone | Bromine at para position | Similar reactivity but different substitution |
| 2-Nitroacetophenone | Nitro group at position 2 | Distinct reactivity due to different nitro placement |
Each of these compounds has unique reactivity patterns and applications, making 2-Bromo-4'-nitroacetophenone particularly valuable due to its specific functional groups that enhance its chemical versatility and biological activity .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








